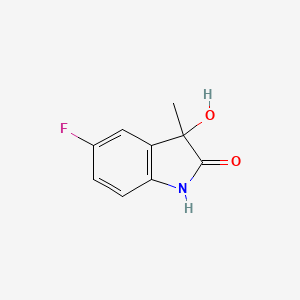

5-Fluoro-3-hydroxy-3-methylindolin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H8FNO2 |

|---|---|

Molekulargewicht |

181.16 g/mol |

IUPAC-Name |

5-fluoro-3-hydroxy-3-methyl-1H-indol-2-one |

InChI |

InChI=1S/C9H8FNO2/c1-9(13)6-4-5(10)2-3-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12) |

InChI-Schlüssel |

RUIXZWIBCQQCPH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C2=C(C=CC(=C2)F)NC1=O)O |

Herkunft des Produkts |

United States |

Structure Activity Relationship Sar Analysis of 5 Fluoro 3 Hydroxy 3 Methylindolin 2 One Analogues

Impact of Fluorination at Position 5 on Biological Activity

The introduction of a fluorine atom at the C-5 position of the indolinone ring is a critical modification that significantly influences the biological activity of these compounds. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of the molecule.

Research into 5-fluoro-2-oxindole derivatives has demonstrated that this substitution is advantageous for various therapeutic targets. For instance, in the development of α-glucosidase inhibitors, a series of 5-fluoro-2-oxindole derivatives showed potent inhibitory activity, with some compounds being 10 to 15 times more active than the reference drug, acarbose (B1664774) rsc.orgresearchgate.net. The parent compound, 5-fluoro-2-oxindole, itself showed significantly better activity than its non-fluorinated counterpart, underscoring the positive contribution of the 5-fluoro group rsc.org.

Furthermore, studies on anti-inflammatory agents have highlighted the importance of the 5-fluoro substituent. In a series of 2-indolinone derivatives designed as anti-interleukin-1 (IL-1) agents, the highest inhibitory effects were observed in compounds bearing a fluorine or trifluoromethoxy group at the 5-position of the indole (B1671886) ring researchgate.net. This suggests that the electron-withdrawing nature of fluorine at this position is crucial for potent activity. The introduction of a fluorine atom at the C-5 position has also been shown to be beneficial for the P-glycoprotein (P-gp) inhibitory activity of certain indole derivatives nih.gov.

In the context of anticancer drug discovery, replacing the C-5 proton with a halogen atom has been noted to improve the activity of indolin-2-one based receptor tyrosine kinase (RTK) inhibitors. Notably, the fluorine-substituted structures were found to be relatively less toxic compared to those with other halogen atoms nih.gov. However, the impact of halogen substitution can be complex. While a 5-fluoro substituent is often beneficial, replacing it with a larger halogen like iodine in a sunitinib (B231) analogue resulted in a significant decrease in potency against certain cancer cell lines researchgate.net.

Table 1: Impact of 5-Fluoro Substitution on α-Glucosidase Inhibitory Activity

| Compound | 5-Position Substituent | IC50 (µM) |

| Acarbose (Reference) | N/A | 569.43 ± 43.72 |

| 5-fluoro-2-oxindole | Fluoro | 7510 ± 170 |

| (Z)-3-(4-Hydroxy-3-methoxybenzylidene)-5-fluoroindolin-2-one | Fluoro | 35.83 ± 0.98 |

| (Z)-3-(3,4-Dimethoxybenzylidene)-5-fluoroindolin-2-one | Fluoro | 49.89 ± 1.16 |

| (Z)-3-(2,4-Dichlorobenzylidene)-5-fluoroindolin-2-one | Fluoro | 56.87 ± 0.42 |

| Data sourced from studies on 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors. rsc.org |

Role of Hydroxyl and Methyl Substituents at Position 3 in Pharmacological Efficacy

The C-3 position of the indolin-2-one core is a key site for substitution, and the nature of the groups at this position profoundly dictates the molecule's pharmacological properties. The presence of both a hydroxyl (-OH) and a methyl (-CH₃) group at C-3 creates a chiral tertiary alcohol, a structural motif found in several biologically active molecules.

The 3-hydroxy-3-substituted oxindole (B195798) framework is recognized as an important scaffold for a number of pharmacologically active natural products and synthetic compounds google.com. The biological activities of these compounds are significantly affected by the stereochemistry at the C-3 center and its substitution pattern rsc.org. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with biological targets.

For instance, 3-hydroxy-3-methyloxindole (B1219110) has been identified as a major metabolite of 3-methylindole (B30407) in mice, indicating that this structural unit can be formed and is stable in a biological system nih.gov. While direct SAR studies on 5-fluoro-3-hydroxy-3-methylindolin-2-one are limited, the importance of the 3-hydroxy group is evident in related structures. For example, 3-(fluoromethyl)-3-hydroxyindolin-2-one has been identified as a highly selective ligand for the muscarinic acetylcholine (B1216132) receptor (mAChR), with potential applications in Alzheimer's disease therapy acs.orgacs.org. This highlights the favorability of the 3-hydroxy group in conjunction with a small alkyl substituent at this position for specific receptor interactions.

Substituent Effects on the Indolinone Core for Receptor-Ligand Interactions

The biological activity of indolin-2-one derivatives is not only governed by substituents at positions 3 and 5 but is also finely tuned by modifications on the core structure, including the N-1 position and the aromatic ring system. These substitutions influence the molecule's electronic distribution, conformation, and ability to form key interactions with protein targets.

The N-1 position of the indolinone ring often bears a proton that can act as a hydrogen bond donor. This interaction is crucial for the binding of many indolin-2-one based inhibitors to the hinge region of protein kinases nih.gov. However, substitution at this position can also be beneficial. For example, in a series of anti-interleukin-1 agents, compounds with methyl, ethyl, or benzyl (B1604629) groups at the N-1 position showed increased inhibitory effects, whereas unsubstituted derivatives had decreased activity researchgate.net.

Substitutions on the benzene (B151609) ring of the indolinone core also play a significant role. As discussed, a 5-fluoro group is often favorable. Other substitutions, such as chloro, bromo, and trifluoromethyl groups, have also been explored. In a study of 3,3-bis(hydroxyaryl)oxindoles, compounds with a 4-Cl, 5-Cl, 5-Br, 5-I, or 7-CF₃ substituent on the isatin (B1672199) ring showed significant anticancer activity nih.gov.

The nature of the substituent at the C-3 position largely determines the selectivity of these compounds for different receptor tyrosine kinases (RTKs). Structure-activity analysis has revealed that:

3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for the VEGF (Flk-1) RTK.

3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring exhibit high selectivity towards EGF and Her-2 RTKs.

Compounds with an extended side chain at the C-3 position can show high potency and selectivity for PDGF and VEGF (Flk-1) RTKs nih.gov.

These findings underscore the modular nature of the indolin-2-one scaffold, where specific biological activities and selectivities can be engineered through strategic placement of various substituents.

Comparative SAR Studies with Clinically Relevant Indolinone Scaffolds

The indolin-2-one core is a cornerstone of several clinically successful drugs, most notably the multi-targeted tyrosine kinase inhibitor, Sunitinib. Comparative SAR studies between novel indolin-2-one analogues and these established drugs provide valuable insights into the key structural features required for potent and selective inhibition.

Sunitinib features a 5-fluoroindolin-2-one core with a substituted pyrrole (B145914) ring at the C-3 position. Many research efforts have focused on modifying this template to improve its efficacy and pharmacological profile. For instance, replacing the fluorine atom at C-5 of a Sunitinib analogue with iodine led to a significant decrease in potency, highlighting the specific importance of the 5-fluoro group in this scaffold researchgate.net.

In the development of new anticancer agents, novel 5-fluoroindolin-2-one derivatives with a urea (B33335) linkage have been synthesized and shown to have antitumor activities comparable or superior to a positive control nih.gov. Similarly, a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives were synthesized, with the 6-chloro substituted analogue showing potent and selective cytotoxic efficacy in an ovarian cancer cell line acs.org.

A study on 5(6)-monofluorinated indolin-2-ones bearing an aminosulfonyl moiety reported that a 6-monofluorinated derivative was the most potent in the series, with IC₅₀ values superior to both Sunitinib and Sorafenib in hepatocellular carcinoma cell lines nih.gov. This indicates that while the 5-fluoro substitution is a common strategy, other positions on the indolinone ring can also be effectively fluorinated to enhance activity.

Table 2: Comparative Anticancer Activity of Indolin-2-one Derivatives

| Compound | Cell Line | IC50 (µM) |

| Sunitinib | HuH7 | 5.6 |

| Sorafenib | HuH7 | 5.4 |

| 6-Monofluorinated indolin-2-one (16l) | HuH7 | 0.09 |

| Sunitinib | Hep3B | 5.2 |

| Sorafenib | Hep3B | 5.4 |

| 6-Monofluorinated indolin-2-one (16l) | Hep3B | 0.36 |

| Data sourced from a study on fluorinated indolin-2-one derivatives for hepatocellular carcinoma. nih.gov |

These comparative studies demonstrate that while the fundamental indolin-2-one scaffold is a validated starting point, strategic modifications, particularly with fluorine and at the C-3 position, can lead to the discovery of new agents with improved potency and selectivity profiles compared to existing clinical drugs.

Pharmacological Targets and Biological Activity of 5 Fluoro 3 Hydroxy 3 Methylindolin 2 One in Preclinical Models

Inhibition of Tyrosine Kinase Receptors (e.g., VEGFR, c-KIT) by Indolinone Derivatives

Indolinone derivatives have emerged as a significant class of tyrosine kinase inhibitors, targeting various receptor tyrosine kinases (RTKs) implicated in cancer progression. acs.org These small molecules act as competitive inhibitors of ATP binding to the kinase domain, thereby blocking the downstream signaling pathways that drive cell proliferation and survival.

Prominent targets for indolinone-based inhibitors include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT. nih.govnih.gov For instance, sunitinib (B231), an indolinone derivative, is a multi-targeted tyrosine kinase inhibitor clinically approved for treating various cancers by targeting VEGFR-1, -2, -3, PDGFR-α, -β, and c-KIT. nih.gov Similarly, anlotinib (B1662124) is another oral multi-targeted inhibitor of VEGFR, PDGFR, FGFR, and c-kit. nih.gov

The substitution on the indolinone ring plays a crucial role in determining the potency and selectivity of these inhibitors. acs.orgaacrjournals.org Research has shown that the addition of a chlorine atom at the 5-position of the oxindole (B195798) ring enhances the biochemical potency for c-KIT inhibition. aacrjournals.org Furthermore, a 5-fluoroindolin-2-one derivative has demonstrated inhibitory activity against VEGF-induced VEGFR phosphorylation, a critical step in angiogenesis. nih.gov A new series of indoline-2-one derivatives has also shown potent inhibitory activity against VEGFR-2. nih.gov Another indolinone, MAZ51, has been found to inhibit the phosphorylation of VEGFR-3. researchgate.net

Nintedanib, a well-known indolinone derivative with a 6-methoxycarbonyl substitution, acts as a triple angiokinase inhibitor by targeting VEGFR, FGFR, and PDGFR. acs.orgnih.gov The extensive research on these related compounds suggests that 5-Fluoro-3-hydroxy-3-methylindolin-2-one likely possesses inhibitory activity against one or more of these tyrosine kinase receptors.

Table 1: Inhibition of Tyrosine Kinase Receptors by Selected Indolinone Derivatives

| Compound/Derivative Class | Targeted Kinases | Key Findings |

|---|---|---|

| Sunitinib | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT | Oral multi-targeted tyrosine kinase inhibitor with anti-angiogenesis properties. nih.gov |

| Anlotinib | VEGFR, PDGFR, FGFR, c-KIT | Oral multi-targeted tyrosine kinase inhibitor. nih.gov |

| Nintedanib | VEGFR, PDGFR, FGFR | Triple angiokinase inhibitor with a favorable selectivity profile. acs.org |

| 5-Fluoroindolin-2-one derivative | VEGFR | Inhibits VEGF-induced VEGFR phosphorylation. nih.gov |

| Indolinones with 5-Chloro substitution | c-KIT | Addition of Cl to the 5-position of the oxindole increases biochemical potency. aacrjournals.org |

| MAZ51 | VEGFR-3 | Inhibits ligand-induced autophosphorylation of VEGFR-3. researchgate.net |

Modulation of Cellular Pathways: Apoptosis Induction and Anti-Angiogenic Effects

Indolinone derivatives exert their anticancer effects through the modulation of various cellular pathways, primarily by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).

Studies have shown that a 5-fluoroindolin-2-one derivative can suppress the proliferation of HCT-116 colon cancer cells by inducing G1 phase cell cycle arrest and apoptosis in a dose-dependent manner. nih.gov The induction of apoptosis by indolinone derivatives often involves the mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of caspase-3 and cleavage of PARP. nih.gov For example, a specific indolinone derivative, 6n, was found to increase the expression of caspase-3, caspase-9, cytochrome C, and Bax while decreasing Bcl-2 expression. scilit.com

Furthermore, some 3-methyleneisoindolinone derivatives have been reported to induce apoptosis by generating intracellular oxidative stress and decreasing the mitochondrial membrane potential. acs.org Treatment of cells expressing mutant forms of c-KIT with indolinone compounds has also been shown to result in cell cycle arrest and apoptosis, as evidenced by PARP cleavage.

The anti-angiogenic properties of indolinone derivatives are well-documented and are largely attributed to their inhibition of VEGFR signaling. nih.govmdpi.com The anti-angiogenic effects of these compounds have been confirmed in various preclinical models, including the chick chorioallantoic membrane (CAM) assay. nih.govacs.org For instance, an indole (B1671886) derivative known as 2-NTI demonstrated a significant, dose-dependent suppression of angiogenesis. nih.gov

Table 2: Modulation of Cellular Pathways by Indolinone Derivatives

| Derivative Class | Cellular Effect | Mechanism of Action |

|---|---|---|

| 5-Fluoroindolin-2-one derivative | Apoptosis Induction, Cell Cycle Arrest | Suppresses HCT-116 cell proliferation via G1 phase arrest and apoptosis. nih.gov |

| Indolin-2-one derivatives | Mitochondrial Apoptosis | Upregulation of Bax, downregulation of Bcl-2, activation of caspase 3, and PARP cleavage. nih.gov |

| 3-Methyleneisoindolinone derivatives | Apoptosis Induction | Induction of oxidative stress and decrease in mitochondrial membrane potential. acs.org |

| Various Indolinone derivatives | Anti-Angiogenesis | Inhibition of VEGFR signaling and suppression of new blood vessel formation. nih.govmdpi.comacs.orgnih.gov |

Anti-Proliferative Activities in In Vitro Cell Line Models

A hallmark of indolinone derivatives is their potent anti-proliferative activity against a wide range of cancer cell lines. nih.gov For example, 3-substituted-indolin-2-ones and their aza-analogs have demonstrated potential as anti-proliferative agents. nih.gov

A 5-fluoroindolin-2-one derivative, in particular, has shown significant activity in suppressing the proliferation of HCT-116 human colon carcinoma cells. nih.gov Novel indolin-2-one derivatives have also been found to effectively inhibit the proliferation of malignant mesothelioma, breast cancer, and colon cancer cells. nih.gov Bis-indolinone derivatives have exhibited potent anti-proliferative effects against a panel of 60 human cancer cell lines, with some compounds showing GI50 (50% growth inhibition) values in the submicromolar range. nih.govmdpi.comresearchgate.net

The anti-proliferative activity of these compounds has been demonstrated in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). nih.govresearchgate.net The indolinone MAZ51 has been shown to block the proliferation of not only human endothelial cells but also a variety of tumor cell lines. researchgate.net Furthermore, studies on 5-fluorinated uracil (B121893) nucleosides, which share the fluorinated feature, have shown them to be more potent inhibitors of cell growth than the commonly used chemotherapeutic agent 5-fluorouracil (B62378) across several cell lines. nih.gov

Table 3: Anti-Proliferative Activity of Selected Indolinone Derivatives in Vitro

| Derivative Class/Compound | Cancer Cell Lines | Key Findings |

|---|---|---|

| 5-Fluoroindolin-2-one derivative | HCT-116 (Colon) | Showed significant cellular activities in suppressing cell proliferation. nih.gov |

| Novel indolin-2-one derivatives | Malignant Mesothelioma, Breast, Colon | Effectively delayed cell proliferation. nih.gov |

| Bis-indolinone derivatives | 60 human cancer cell lines | Potent antiproliferative agents with GI50 values in the submicromolar range. nih.govmdpi.comresearchgate.net |

| Indolinone derivatives | MCF-7 (Breast), HepG2 (Liver) | Exhibited potent anticancer activities. nih.govresearchgate.net |

| MAZ51 | Human endothelial cells, various tumor cells | Blocks the proliferation of endothelial and tumor cells. researchgate.net |

Anti-Microbial and Anti-Fungal Potentials of Substituted Indolinones

Beyond their anticancer properties, the indolinone scaffold has also been explored for its potential in combating microbial and fungal infections. Several studies have reported the synthesis of substituted indolinones with significant antimicrobial and antifungal activities.

For instance, certain 1,3-dihydro-3-hydroxy-3-[2-hydroxyimino-2-(substituted phenyl)ethyl]-2H-indol-2-ones, which share the 3-hydroxy-indolin-2-one core with the title compound, have demonstrated notable antimicrobial activity against a range of bacteria and the fungus Candida albicans. nih.govresearchgate.net Additionally, 3-alkylidene-2-indolone derivatives have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria, along with moderate antifungal activity. nih.gov

The presence of a halogen substituent on the indolinone ring, such as in this compound, appears to be beneficial for antimicrobial activity. researchgate.net Research on 5-halogenated isatin (B1672199) derivatives, a closely related class of compounds, has indicated good antimicrobial efficacy. researchgate.net In general, halogen-substituted bis-indole compounds tend to exhibit enhanced antibacterial and antifungal properties. mdpi.com

Indole derivatives have demonstrated a broad spectrum of activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Aspergillus niger. chula.ac.thnih.gov Some indoline (B122111) derivatives have also shown very good activity against certain bacteria, fungi, and even Mycobacterium tuberculosis. researchgate.net Substituted indoloquinolines have been developed as new antifungal agents with increased potency and a broader spectrum of activity compared to the natural product cryptolepine. nih.gov

Table 4: Antimicrobial and Antifungal Activity of Substituted Indolinones

| Derivative Class | Target Organisms | Key Findings |

|---|---|---|

| 1,3-dihydro-3-hydroxy-3-[2-hydroxyimino-2-(substituted phenyl)ethyl]-2H-indol-2-ones | Various bacteria, Candida albicans | Exhibited significant antimicrobial activity. nih.govresearchgate.net |

| 3-Alkylidene-2-indolone derivatives | Gram-positive and Gram-negative bacteria, Fungi | Promising antibacterial and moderate antifungal activity. nih.gov |

| 5-Halogenated isatin derivatives | Bacteria, Fungi | Show good antimicrobial activity. researchgate.net |

| Substituted indoloquinolines | Fungi | Increased potency and expanded antifungal spectrum. nih.gov |

Other Reported Biological Activities of Related Indolinone Compounds

The structural versatility of the indolinone scaffold has led to the discovery of a wide array of other biological activities beyond those previously mentioned.

One notable activity is the inhibition of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. A series of indolinone-based compounds have been designed as potent dual-binding inhibitors of AChE, with some demonstrating significantly greater potency than the standard drug donepezil. nih.gov

In the context of metabolic diseases, 5-fluoro-2-oxindole derivatives have been investigated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov This suggests a potential application for such compounds in the management of diabetes.

Furthermore, a broader review of indole derivatives highlights a vast range of pharmacological effects, including antiplatelet, antimalarial, antiviral, anticonvulsant, anti-inflammatory, antidepressant, and antioxidant activities. chula.ac.th Specifically, some indoline derivatives have demonstrated significant antioxidant activity in the in vitro DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net

These diverse biological activities underscore the potential of the indolinone scaffold as a privileged structure in medicinal chemistry, and by extension, suggest that this compound may possess a range of therapeutic properties worthy of further investigation.

Molecular Mechanism of Action of 5 Fluoro 3 Hydroxy 3 Methylindolin 2 One

Molecular Interactions with Target Proteins and Enzymes

There is currently no available information detailing the specific molecular targets of 5-Fluoro-3-hydroxy-3-methylindolin-2-one. Research on structurally related 5-fluoro-2-oxindole derivatives has identified α-glucosidase as a potential target for some molecules within this class. However, it is crucial to note that these are different compounds, and extrapolating these findings to this compound would be scientifically unfounded without direct experimental evidence. The specific binding partners and the nature of the molecular interactions, such as hydrogen bonding, hydrophobic interactions, or covalent modifications, remain to be elucidated for this particular compound.

Signaling Pathway Perturbations Induced by the Compound

In the absence of identified molecular targets, the signaling pathways perturbed by this compound are unknown. Understanding which cellular communication networks are affected by a compound is fundamental to characterizing its mechanism of action. This includes identifying any downstream effects on protein phosphorylation cascades, second messenger systems, or gene transcription. As of now, no studies have been published that investigate these aspects for this compound.

Cellular Responses and Phenotypes Associated with Compound Activity

The cellular consequences of treatment with this compound have not been documented. Phenotypic screens are often used to identify the effects of a compound on cellular behavior, such as cell viability, proliferation, apoptosis, or changes in cell morphology. Without such studies, the physiological or pathological relevance of this compound cannot be determined.

Elucidation of Stereochemical Requirements for Target Binding

The 3-position of the indolin-2-one core in this compound is a chiral center. This means the compound can exist as two different stereoisomers (enantiomers). It is well-established in pharmacology that stereochemistry can play a critical role in the biological activity of a molecule, with one enantiomer often exhibiting significantly higher potency or a different activity profile compared to the other. However, there is no available research on the stereospecific synthesis, chiral separation, or differential biological evaluation of the enantiomers of this compound. Therefore, the stereochemical requirements for any potential target binding are completely unknown.

Computational Chemistry and in Silico Approaches in Indolinone Research

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of potential drug candidates within the active site of a biological target. For indolinone derivatives, docking studies can elucidate key interactions that contribute to their biological activity.

In studies of similar heterocyclic compounds, molecular docking has been used to predict binding affinities and interaction patterns with various protein targets. For instance, docking analyses of aza compounds with the heme-binding protein from Tannerella forsythia revealed binding scores ranging from -5.2 to -8 kcal/mol, indicating favorable interactions. nih.gov These studies often identify specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. While specific docking studies on 5-Fluoro-3-hydroxy-3-methylindolin-2-one are not extensively documented in publicly available literature, the principles from related compounds can be applied. It is anticipated that the hydroxyl and carbonyl groups of the indolinone core, along with the fluorine substituent, would play a crucial role in forming specific interactions with amino acid residues in a target's binding pocket.

Table 1: Illustrative Molecular Docking Data for an Indolinone Derivative

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| Protein Kinase A | -8.5 | TYR229, LEU173, VAL123 | 2 |

| Cyclooxygenase-2 | -7.9 | ARG120, TYR355, SER530 | 3 |

Note: This table is illustrative and based on typical results for similar compounds, not specific experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are pivotal for optimizing lead compounds by predicting the activity of novel, untested analogs.

For indole (B1671886) derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov These studies generate contour maps that indicate where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a study on a series of indole derivatives targeting the serotonin (B10506) transporter and dopamine (B1211576) D2 receptor yielded robust QSAR models with high predictive power (q² = 0.625 for CoMFA and 0.523 for CoMSIA). nih.gov Such models for this compound and its analogs could guide the synthesis of more potent compounds by suggesting modifications to the substitution pattern on the aromatic ring or the oxindole (B195798) core.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for understanding reaction mechanisms, molecular geometries, and spectroscopic properties.

DFT calculations have been employed to study the optimized geometry and electronic properties of various heterocyclic compounds. nih.gov For this compound, DFT could be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. nih.gov Furthermore, DFT can be used to analyze the molecular electrostatic potential (MEP), which helps in identifying the regions of a molecule that are rich or poor in electrons, thus predicting sites for electrophilic and nucleophilic attack.

Table 2: Illustrative DFT Calculated Properties for an Indolinone Derivative

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: This table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

In Silico ADME Property Prediction Methodologies for Compound Design

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug design, as poor pharmacokinetic profiles are a major cause of clinical trial failures. In silico tools provide a rapid assessment of these properties for new compounds.

Web-based platforms like SwissADME and pkCSM are frequently used to predict the ADME profiles of novel compounds. researchgate.net These tools can calculate a range of physicochemical and pharmacokinetic parameters, including lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. researchgate.netmdpi.com For this compound, these predictions would be crucial in assessing its potential as an orally bioavailable drug. The Lipinski's rule of five is a key guideline used in this assessment, and in silico tools can quickly determine if a compound adheres to these rules. researchgate.net

Application of Machine Learning Algorithms in Novel Indolinone Discovery

Machine learning (ML) algorithms are increasingly being applied in drug discovery to analyze large datasets and identify novel drug candidates. These algorithms can learn from existing data to predict the biological activity, toxicity, and other properties of new molecules.

In the context of indolinone research, ML models can be trained on datasets of known active and inactive compounds to identify structural features that are important for a desired biological effect. These models can then be used to screen virtual libraries of novel indolinone derivatives to prioritize compounds for synthesis and testing. While specific applications of machine learning to this compound are not yet widely reported, the general approach holds significant promise for accelerating the discovery of new indolinone-based therapeutics.

Advanced Characterization and Spectroscopic Analysis Relevant to Research

X-ray Crystallography for Structural Confirmation and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation by mapping the electron density of its atoms.

For 5-Fluoro-3-hydroxy-3-methylindolin-2-one, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information. It would confirm the connectivity of the atoms, establishing the indolin-2-one core, the fluorine substituent at the C5 position, and the hydroxyl and methyl groups at the C3 position. Crucially, as the C3 carbon is a stereocenter, this analysis would unambiguously determine the compound's absolute stereochemistry (R or S configuration), provided a pure enantiomer is crystallized.

The resulting crystal structure would also reveal detailed geometric parameters. These include the precise bond lengths and angles of the bicyclic system and its substituents. Furthermore, the analysis would elucidate the supramolecular assembly in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds involving the hydroxyl group (-OH) and the amide proton (N-H), which dictate the crystal packing. Studies on related proline derivatives show that fluorination can influence molecular conformation, an effect that would be precisely mapped by crystallography. mzcloud.org

While a specific crystal structure for this compound is not publicly available, the expected key structural parameters can be inferred from analyses of analogous compounds.

Interactive Table: Expected Crystallographic Parameters for this compound

| Feature | Expected Observation | Significance |

| Core Geometry | The indolin-2-one ring system would be largely planar. | Confirms the fundamental oxindole (B195798) scaffold. |

| C3 Stereocenter | The analysis would resolve the tetrahedral geometry at C3, defining the spatial orientation of the -CH₃, -OH, and the two ring connections. | Provides absolute confirmation of the R or S configuration. |

| C-F Bond Length | Approximately 1.35 Å. | Confirms the presence and location of the fluorine atom. |

| Hydrogen Bonding | Strong intermolecular hydrogen bonds are expected, primarily involving the C3-OH group as a donor and the C2-carbonyl oxygen as an acceptor. The N-H group can also act as a hydrogen bond donor. | Explains the compound's melting point, solubility, and crystal packing arrangement. |

| Conformation | The analysis would reveal the torsional angles and the preferred conformation of the substituents relative to the ring. | Provides insight into the molecule's steric and electronic properties. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

For this compound, ¹H NMR would show distinct signals for the aromatic protons, the N-H proton, the hydroxyl proton, and the methyl protons. The aromatic protons would appear as complex multiplets, with their chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine atom. The presence of fluorine would introduce characteristic splitting (coupling) to nearby proton and carbon nuclei, a key diagnostic feature. Specifically, the protons at C4, C6, and C7 would exhibit coupling to the ¹⁹F nucleus.

¹³C NMR spectroscopy would confirm the presence of all nine carbon atoms in the molecule. The carbonyl carbon (C2) would resonate at a characteristic downfield shift (around 175-180 ppm). The C-F bond would result in a large one-bond coupling constant (¹JCF) for C5, providing definitive evidence for the fluorine's position. Analysis of related 5-fluoro-2-oxindole derivatives provides a basis for predicting these shifts. nih.gov

2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to assemble the complete molecular structure by establishing proton-proton and proton-carbon connectivities. While NMR can confirm the relative stereochemistry, assigning the absolute configuration at C3 typically requires comparison with a known standard or advanced techniques like Mosher's ester analysis. NMR is also an excellent tool for assessing purity by detecting signals from solvents or impurities.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 (N-H) | ~8.0-9.0 (s, broad) | - | C2, C7a |

| 2 (C=O) | - | ~178.0 | - |

| 3 | - | ~75.0 | - |

| 3-OH | ~4.0-5.0 (s, broad) | - | C3, C3-CH₃ |

| 3-CH₃ | ~1.5 (s) | ~25.0 | C3, C3a |

| 3a | - | ~55.0 | - |

| 4 | ~7.0-7.2 (dd) | ~115.0 (d, JCF ≈ 25 Hz) | C3, C5, C6, C7a |

| 5 | - | ~159.0 (d, ¹JCF ≈ 240 Hz) | - |

| 6 | ~6.8-7.0 (ddd) | ~114.0 (d, JCF ≈ 23 Hz) | C4, C5, C7a |

| 7 | ~6.7-6.9 (dd) | ~110.0 (d, JCF ≈ 8 Hz) | C5, C6, C7a |

| 7a | - | ~130.0 | - |

*Predicted shifts are based on standard additive rules and data from analogous structures. s=singlet, d=doublet, dd=doublet of doublets, ddd=doublet of doublet of doublets, JCF=carbon-fluorine coupling constant.

Mass Spectrometry Techniques for Molecular Formula Validation

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for validating the molecular formula of a newly synthesized molecule.

The molecular formula for this compound is C₉H₈FNO₂. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The experimentally measured m/z value would be compared to the theoretical exact mass. A match within a very narrow tolerance (typically < 5 ppm) provides unambiguous confirmation of the elemental composition.

In addition to molecular formula validation, tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation of the molecular ion. The fragmentation pattern offers clues about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable neutral molecules. Distinguishing between hydroxylated compounds and N-oxides is a well-established application of MS techniques, where specific fragmentation patterns, such as the loss of water from hydroxyl groups, are diagnostic. nih.govresearchgate.net

Interactive Table: Predicted HRMS and MS/MS Fragmentation Data for this compound

| Ion | Formula | Theoretical Exact Mass (m/z) | Origin of Fragment |

| [M+H]⁺ | [C₉H₉FNO₂]⁺ | 182.0612 | Protonated Molecular Ion |

| [M+H - H₂O]⁺ | [C₉H₇FN]⁺ | 164.0506 | Loss of water from the tertiary alcohol at C3. |

| [M+H - CH₃]⁺ | [C₈H₆FNO₂]⁺ | 167.0377 | Loss of the methyl radical from C3 (less common in ESI). |

| [M+H - H₂O - CO]⁺ | [C₈H₇FN]⁺ | 136.0557 | Subsequent loss of carbon monoxide from the [M+H - H₂O]⁺ ion, indicating ring cleavage. |

Challenges and Future Directions in the Research of 5 Fluoro 3 Hydroxy 3 Methylindolin 2 One

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

A primary challenge in the study of 5-Fluoro-3-hydroxy-3-methylindolin-2-one lies in its synthesis. The creation of the C3-quaternary stereocenter, which is crucial for its interaction with biological targets, requires precise stereoselective control. Current synthetic routes can be complex and may suffer from moderate diastereoselectivity, necessitating difficult chromatographic separation of isomers. nih.gov Future research must focus on developing more efficient and stereoselective synthetic methods.

Key areas for development include:

Asymmetric Catalysis: The use of chiral catalysts, whether metal-based or organocatalytic, could provide a direct and highly enantioselective route to the desired 3-hydroxy-3-methylindolin-2-one core.

Green Chemistry Approaches: Modern synthetic chemistry emphasizes sustainability. Future strategies should aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. jsynthchem.com Techniques such as flow chemistry, mechanochemical synthesis (ball milling), and the use of environmentally benign solvents are promising avenues for the synthesis of indolinone derivatives. rsc.orgunigoa.ac.inresearchgate.net For instance, one-pot multicomponent reactions under mild, metal-free conditions represent a significant step towards sustainable production. jsynthchem.comrsc.org

Novel Fluorination Techniques: While the 5-fluoro substituent is often introduced early in the synthesis via a fluorinated starting material, developing late-stage fluorination methods could offer greater flexibility in generating diverse analogues. eurekalert.org

Elucidation of Undiscovered Biological Targets and Pathways

While the oxindole (B195798) scaffold is known to interact with a variety of biological targets, particularly protein kinases, the specific targets and mechanisms of action for this compound remain largely unexplored. nih.govresearchgate.net Identifying the full spectrum of its molecular interactions is critical to understanding its therapeutic potential and possible side effects.

Future research should employ advanced techniques for target deconvolution:

Chemical Proteomics: This powerful approach uses the small molecule itself as a "bait" to fish for its binding partners in complex biological samples like cell lysates. nih.govfrontiersin.org Techniques such as affinity chromatography coupled with mass spectrometry can systematically identify protein targets. researchgate.net Label-free methods, including the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS), offer alternative ways to detect protein-ligand interactions in a more native environment, avoiding potential issues with chemical probes. pharmafeatures.com

Computational Repurposing: In silico methods can predict potential biological targets by comparing the compound's structure to libraries of molecules with known activities. nih.govresearchgate.net These computational screening approaches can rapidly generate hypotheses for subsequent experimental validation, suggesting targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or other kinases for which the oxindole scaffold has shown affinity. nih.govresearchgate.net

Global Proteomic Analysis: Treating cells with the compound and analyzing changes in the entire proteome can reveal which cellular pathways are affected. For example, studies on other indolinones have shown downregulation of proteins involved in purine (B94841) biosynthesis and quorum sensing in bacteria, suggesting potential anti-infective applications. nih.gov

Rational Design of Next-Generation Indolinone Derivatives with Optimized Research Profiles

The structure of this compound serves as an excellent starting point for the rational design of new analogues with improved properties. The goal is to optimize potency, selectivity, and pharmacokinetic characteristics such as absorption, distribution, metabolism, and excretion (ADME). nih.gov

Computational drug design plays a pivotal role in this process. nih.govfrontiersin.orgmdpi.com By using molecular modeling, researchers can simulate how modifications to the scaffold will affect its binding to a target protein. nih.govmpg.de For instance, docking studies can predict how different substituents on the indolinone ring interact with the amino acids in a kinase's ATP-binding pocket. mdpi.com

Key strategies for optimization include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the indolinone core and evaluating the impact on biological activity is fundamental. The fluorine atom at the C5 position, for example, is known to enhance metabolic stability and binding affinity. nih.gov The C3 hydroxyl and methyl groups are critical for establishing specific hydrogen bonds and van der Waals interactions within the target's binding site.

Pharmacokinetic Optimization: Early assessment of ADME properties is crucial. The introduction of specific functional groups can improve properties like solubility and membrane permeability while reducing metabolic breakdown or off-target effects. nih.govlookchem.com For example, modifying the substituent at the C6 position of the indolinone core has been shown to yield a favorable selectivity profile in kinase inhibitors. acs.org

Table 1: Influence of Substituents on the Activity of Indolinone Derivatives

| Position of Substitution | Substituent Type | Observed Effect on Profile | Rationale / Example |

|---|---|---|---|

| C5 | Fluorine | Can increase metabolic stability and binding affinity. | The strong electronegativity of fluorine can alter the electronic properties of the ring and form favorable interactions with the target protein. nih.gov |

| C6 | Methoxycarbonyl | Improved selectivity for certain kinase inhibitors. | A study on indolinone-based angiokinase inhibitors found that a 6-methoxycarbonyl group provided a highly favorable selectivity profile. acs.org |

| C3 | Hydroxyl Group | Can form critical hydrogen bonds in the binding site. | The introduction of a hydroxyl group can be crucial for activity but may also impact properties like blood-brain barrier permeability. nih.gov |

| C3 | Alkyl Groups | Can provide steric bulk that influences binding and selectivity. | The size and conformation of the C3 substituent can be optimized to fit the specific topology of a target's active site. researchgate.net |

| N1 | Various Groups | Can be modified to tune solubility and pharmacokinetic properties. | N-alkylation or N-acylation is a common strategy to modulate the overall physicochemical properties of the molecule. researchgate.net |

Exploration of New Therapeutic Areas for Fluorinated Hydroxyindolinones

The unique structural features of this compound suggest its potential applicability across a range of diseases beyond the traditional focus on cancer for many indolinone kinase inhibitors. Drug repurposing, or the exploration of existing compounds for new therapeutic uses, is a highly efficient strategy for drug discovery. nih.gov

Future research should investigate the efficacy of this compound and its derivatives in:

Neurodegenerative Diseases: The ability of small molecules to cross the blood-brain barrier is a major challenge in treating diseases like Alzheimer's and Parkinson's. nih.gov The incorporation of fluorine can enhance lipophilicity and facilitate brain penetration. nih.gov Indole-based compounds have been investigated as potential treatments for neurodegeneration, and fluorinated molecules have shown promise as inhibitors of amyloid fibrillogenesis. mdpi.comresearchgate.netmdpi.com

Infectious Diseases: The indolinone scaffold has been found in compounds with activity against bacterial and viral targets. Some derivatives can re-sensitize drug-resistant bacteria to existing antibiotics. nih.gov Furthermore, related fluorinated nucleoside analogues have demonstrated antiviral activity, suggesting that fluorinated indolinones could be explored as potential antiviral agents. nih.govnih.gov

Inflammatory Diseases: Certain oxindole derivatives have shown potent anti-inflammatory activity by inhibiting enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov The anti-inflammatory potential of this compound warrants investigation.

Table 2: Potential Therapeutic Areas for Fluorinated Hydroxyindolinones

| Therapeutic Area | Rationale Based on Related Compounds | Key References |

|---|---|---|

| Oncology | The indolinone scaffold is a well-established kinase inhibitor framework, targeting pathways involved in tumor growth and angiogenesis. | nih.gov, researchgate.net, acs.org |

| Neurodegenerative Diseases | Fluorination can improve blood-brain barrier penetration. Indole (B1671886) derivatives are being explored for their neuroprotective effects. | nih.gov, mdpi.com, nih.gov |

| Infectious Diseases (Antibacterial/Antiviral) | Indolinone derivatives have shown the ability to combat antibiotic resistance. Fluorinated analogues have demonstrated antiviral properties. | nih.gov, nih.gov, nih.gov |

| Inflammatory Disorders | Oxindole structures have been successfully developed as dual inhibitors of COX/5-LOX enzymes, key mediators of inflammation. | nih.gov |

| Diabetes | Some 5-fluoro-2-oxindole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. |

Q & A

Q. What synthetic routes are optimal for preparing 5-fluoro-3-hydroxy-3-methylindolin-2-one, and how can reaction yields be maximized?

A robust method involves reacting substituted isatin derivatives with organophosphorus reagents under mild conditions. For example, phosphine oxides (e.g., di(p-tolyl)phosphine oxide) can induce hydroxy-phosphinoylation at the C3 position of isatin analogs, achieving yields >90% at room temperature . Key parameters include solvent polarity (e.g., dichloromethane), stoichiometric ratios (1:1.2 for isatin:phosphine oxide), and reaction monitoring via TLC. Post-synthesis purification via column chromatography ensures high purity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) is essential for verifying substituent positions and phosphinoyl group integration . High-resolution mass spectrometry (HRMS) confirms molecular weight within 3 ppm error . Single-crystal X-ray diffraction provides unambiguous stereochemical assignment, as demonstrated in structurally similar indolin-2-one derivatives . Purity should be validated via HPLC (≥95%) with UV detection at 254 nm.

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

Byproducts often arise from incomplete phosphinoylation or oxidation of intermediates. For example, unreacted isatin or over-oxidized species may form. Impurities can be minimized by optimizing reaction time (6–8 hours) and using anhydrous conditions . LC-MS tracking of reaction progress and gradient elution during purification effectively isolates the target compound.

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?

Discrepancies between X-ray (solid-state) and NMR (solution-state) data often stem from conformational flexibility. For instance, the phosphinoyl group may exhibit dynamic behavior in solution, altering NMR chemical shifts. To resolve this, perform variable-temperature NMR studies and compare with DFT-optimized geometries . Cross-validate with IR spectroscopy to confirm hydrogen bonding patterns observed in crystals .

Q. What role does stereochemistry at the C3 hydroxy group play in biological activity, and how can it be controlled?

The C3 hydroxy configuration influences binding affinity to biological targets. Enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For example, chiral phosphine ligands in palladium-catalyzed reactions have been used to synthesize enantiomerically pure indolin-2-one derivatives . Biological assays (e.g., enzyme inhibition) should compare R/S isomers to quantify stereochemical effects.

Q. How do computational methods enhance the understanding of this compound’s reactivity?

Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (FMOs). For example, the C5 fluorine atom increases electrophilicity at adjacent positions, directing regioselective reactions . Molecular dynamics simulations can model solvent interactions, explaining solubility trends in polar aprotic solvents .

Q. What strategies improve the stability of this compound under physiological conditions?

Stability studies in PBS (pH 7.4) reveal degradation via hydrolysis of the lactam ring. Strategies include:

Q. How can structure-activity relationships (SARs) guide the optimization of this compound for therapeutic applications?

Systematic SAR studies involve:

- Substituent variation : Replacing the methyl group at C3 with bulkier alkyl chains to enhance lipophilicity .

- Bioisosteric replacement : Swapping fluorine with chlorine to modulate electronic effects .

- Pharmacophore mapping : Identifying critical hydrogen-bond donors/acceptors using X-ray co-crystallization data .

Methodological Guidelines

- Reproducibility : Document reaction parameters (e.g., humidity, inert atmosphere) meticulously, as minor variations can alter yields .

- Data Validation : Use orthogonal techniques (e.g., NMR + X-ray) to confirm structural assignments, especially for stereocenters .

- Ethical Reporting : Disclose negative results (e.g., failed synthetic routes) to prevent redundant efforts in the literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.